2-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine
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Overview
Description
2-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family This compound is characterized by a fused bicyclic structure consisting of a pyrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 3-methyl-4-nitropyridine with hydrazine hydrate, followed by cyclization to form the desired pyrazolo[3,4-b]pyridine core. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetic acid, and requires heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The methyl group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Reduction: 2-methyl-5-amino-2H-pyrazolo[3,4-b]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-carboxy-5-nitro-2H-pyrazolo[3,4-b]pyridine or 2-formyl-5-nitro-2H-pyrazolo[3,4-b]pyridine.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of cancer, inflammation, and infectious diseases due to its biological activity.
Mechanism of Action
The biological activity of 2-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine is primarily attributed to its ability to interact with specific molecular targets. For instance, it can inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine: Similar structure but differs in the position of the nitro group.
3-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine: Similar structure but differs in the position of the methyl group.
2-methyl-4-nitro-2H-pyrazolo[3,4-b]pyridine: Similar structure but differs in the position of the nitro group.
Uniqueness
2-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and a nitro group in specific positions allows for targeted interactions with molecular targets, making it a valuable compound in drug discovery and development .
Biological Activity
2-Methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, typically involving the reaction of appropriate nitro-substituted pyridines with hydrazones or other nitrogen-containing nucleophiles. A common synthetic route includes:
- Starting Materials : 2-chloro-3-nitropyridines.
- Reagents : Hydrazones derived from aldehydes or ketones.
- Conditions : The reaction is usually conducted under reflux conditions in a suitable solvent such as ethanol or acetic acid.
The following table summarizes the key synthetic routes and yields reported in literature:
Synthesis Method | Yield (%) | Reference |
---|---|---|
SNAr Reaction with Hydrazones | 85% | |
One-Pot Method with Azo-Coupling | 90% | |
Cyclization from Nitro-Pyridines | 80% |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
- Lung Cancer : IC50 values around 10 µM.
- Breast Cancer (MDA-MB-231) : IC50 values approximately 8 µM.
- Colorectal Cancer : Effective against several cell lines with varied IC50 values.
A study highlighted that derivatives containing the pyrazolo[3,4-b]pyridine structure showed enhanced cytotoxicity compared to traditional chemotherapeutics, indicating a potential for development as novel anticancer agents .
Antimicrobial Activity
The compound also exhibits promising antimicrobial activity. In tests against various bacterial strains, including E. coli and Staphylococcus aureus, it demonstrated:
- Minimum Inhibitory Concentration (MIC) : Ranging from 25 to 100 µg/mL depending on the strain.
The following table summarizes its antimicrobial efficacy:
Anti-inflammatory Effects
Recent studies have indicated that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. It was shown to reduce paw edema in animal models significantly when compared to standard anti-inflammatory drugs like indomethacin .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- Receptor Modulation : The compound has been shown to interact with cannabinoid receptors, which could mediate some of its effects on pain and inflammation.
Case Studies
- Study on Lung Cancer Cells : A recent study published in a peer-reviewed journal evaluated the effects of this compound on lung cancer cells, revealing a significant reduction in cell viability through apoptosis induction mechanisms .
- Antimicrobial Efficacy Testing : Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria, demonstrating substantial bacteriostatic effects at low concentrations .
Properties
IUPAC Name |
2-methyl-5-nitropyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-10-4-5-2-6(11(12)13)3-8-7(5)9-10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLGRBFIJYZBRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=NC2=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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